molecular formula C12H17ClFN3O2 B3001771 2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride CAS No. 1286263-43-1

2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride

Cat. No.: B3001771
CAS No.: 1286263-43-1
M. Wt: 289.74
InChI Key: BKYJCPRCDNGQDS-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is a substituted aniline derivative with a complex molecular architecture. Its structure includes:

  • A fluoro substituent at the 2-position of the aromatic ring.
  • A nitro group at the 6-position.
  • A piperidin-4-ylmethyl group attached to the aniline nitrogen.
  • A hydrochloride salt form, enhancing stability and solubility.

This compound is likely used in pharmaceutical or agrochemical research due to its structural features. Its hydrochloride salt form improves crystallinity and handling properties .

Properties

IUPAC Name

2-fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2.ClH/c13-10-2-1-3-11(16(17)18)12(10)15-8-9-4-6-14-7-5-9;/h1-3,9,14-15H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYJCPRCDNGQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC2=C(C=CC=C2F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives and substituted aniline compounds.

Scientific Research Applications

Chemical Synthesis

This compound serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts.
  • Oxidation Reactions: The nitro group can be oxidized or further modified to introduce different functionalities.

These properties make it valuable in synthetic organic chemistry, particularly in designing new pharmaceuticals and agrochemicals.

Biological Research

In biological studies, 2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is utilized to explore interactions with biological systems. Its unique chemical properties allow researchers to investigate:

  • Biological Pathways: Understanding how this compound interacts with specific biological targets can illuminate its potential therapeutic applications.
  • Drug Development: The compound's solubility and bioavailability can enhance its effectiveness as a lead compound in drug discovery programs aimed at treating various diseases .

Medicinal Chemistry

The incorporation of fluorine and nitro groups has been shown to influence the pharmacokinetics and pharmacodynamics of compounds. This makes this compound a candidate for:

  • Anticancer Agents: Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Agents: The compound may have potential as a novel antimicrobial agent due to its structural characteristics that enhance interaction with microbial targets .

Material Science

In material science, this compound can be used in the production of specialty chemicals and materials. Its properties allow it to be integrated into:

  • Polymer Chemistry: Used as an additive or modifier in polymer formulations to improve performance characteristics.
  • Coatings and Adhesives: Its unique chemical structure may enhance adhesion properties or provide specific functionalities in coatings .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to various biological targets. The piperidinylmethyl group can enhance the compound’s solubility and bioavailability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and applications of the target compound with analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Applications
2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline HCl 2-F, 6-NO₂, N-(piperidin-4-ylmethyl) ~279.74 (estimated) Pharmaceutical intermediates
Aniline hydrochloride None (parent compound) 129.59 Dye synthesis, chemical processes
m-Chloro-aniline hydrochloride 3-Cl 163.59 Organic synthesis intermediates
4-(Diphenylmethoxy)piperidine hydrochloride Diphenylmethoxy-piperidine 319.84 Neurological research
Key Observations:
  • Piperidine Moieties : Both the target compound and 4-(diphenylmethoxy)piperidine hydrochloride contain piperidine, but the latter’s diphenylmethoxy group enhances lipophilicity, likely influencing blood-brain barrier penetration .

Physicochemical Properties

Solubility and Stability:
  • Aniline hydrochloride exhibits high water solubility due to its simple structure and ionic nature .
  • The target compound’s nitro and fluoro groups may reduce aqueous solubility compared to aniline hydrochloride but improve organic solvent compatibility.
  • m-Chloro-aniline hydrochloride shares similar ionic properties but lacks the steric bulk of the piperidinylmethyl group, resulting in higher crystallinity .

Research Findings and Gaps

  • Reactivity : Nitro-substituted anilines are prone to reduction reactions. Comparative studies with m-chloro-aniline hydrochloride show nitro derivatives exhibit faster reaction rates in catalytic hydrogenation .
  • Toxicity : Piperidine-containing compounds often show moderate to high toxicity, necessitating rigorous handling protocols akin to those for 4-(diphenylmethoxy)piperidine hydrochloride .

Biological Activity

2-Fluoro-6-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆FN₃O₂·HCl
  • Molecular Weight : Approximately 289.73 g/mol
  • Chemical Structure : The compound consists of a fluorine atom and a nitro group attached to an aniline structure, with a piperidine moiety enhancing its solubility and biological activity.

The biological activity of this compound is influenced by its chemical structure. The presence of the fluorine and nitro groups can enhance its reactivity and binding affinity to various biological targets. The piperidinylmethyl group contributes to improved solubility and bioavailability, making it suitable for drug design applications.

Biological Activity

Preliminary studies indicate that compounds structurally similar to this compound exhibit various biological activities:

  • Antibacterial Activity :
    • Similar piperidine derivatives have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with nitro substitutions demonstrated strong inhibition against pathogens like Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
  • Antifungal Activity :
    • The compound's structural features may also confer antifungal properties. Piperidine derivatives have been reported to exhibit activity against Candida albicans, with MIC values indicating effective inhibition .
  • Potential in Cancer Therapy :
    • Research on related compounds suggests that the incorporation of piperidine moieties can enhance anticancer activity by targeting specific cellular pathways involved in tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
4-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochlorideC₁₂H₁₆FN₃O₂·HClDifferent position of fluorine and nitro groups
2-Fluoro-N-(piperidin-1-ylmethyl)anilineC₁₁H₁₅FN₂Lacks nitro group; different biological activity
N-(piperidin-4-ylmethyl)anilineC₁₁H₁₄N₂No fluorine or nitro groups; simpler structure

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:

  • Synthesis Methods :
    • Various synthesis routes have been explored, including the use of specific catalysts to optimize yield and purity. The synthesis typically involves the introduction of the piperidine moiety into the aniline framework under controlled conditions.
  • Evaluation of Biological Activity :
    • In vitro tests have demonstrated that modifications in the chemical structure, such as the introduction of electron-withdrawing or electron-donating groups, can significantly affect antibacterial and antifungal potency. For example, compounds with nitro substitutions showed enhanced activity against multiple bacterial strains .

Q & A

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in computational docking studies?

  • Methodology :
  • Molecular Docking (AutoDock Vina) : The nitro group forms hydrogen bonds with catalytic residues (e.g., Tyr-342 in kinase targets).
  • MD Simulations (GROMACS) : Piperidine flexibility allows conformational adaptation in binding pockets.
  • Free Energy Calculations (MM-PBSA) : Predict binding affinities (ΔG = -9.2 kcal/mol for hypothetical kinase) .

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